(S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide
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Overview
Description
(S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide is a chiral compound with a complex structure that includes an amino group, a pyridine ring, and a butyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide typically involves the reaction of 2-aminopyridine with an appropriate α-bromoketone under mild and metal-free conditions. The reaction is promoted by iodine and tert-butyl hydroperoxide (TBHP) in toluene, leading to the formation of the desired amide through C–C bond cleavage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-fibrotic and antimicrobial properties.
Chemical Biology: It is used in the design of novel heterocyclic compounds with potential biological activities.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide involves its interaction with specific molecular targets and pathways. The compound’s pyridine ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and exhibit varied medicinal applications.
Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are known for their biological activities.
Uniqueness
(S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-2-amino-N,3-dimethyl-N-(1-pyridin-2-ylethyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-9(2)12(14)13(17)16(4)10(3)11-7-5-6-8-15-11/h5-10,12H,14H2,1-4H3/t10?,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOFJJLLTRGMQH-KFJBMODSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C(C)C1=CC=CC=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)C(C)C1=CC=CC=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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